molecular formula C17H16O4 B14516588 Acetic acid;7-methoxyphenanthren-2-ol CAS No. 62672-60-0

Acetic acid;7-methoxyphenanthren-2-ol

Cat. No.: B14516588
CAS No.: 62672-60-0
M. Wt: 284.31 g/mol
InChI Key: NNUBQDFROIHKDP-UHFFFAOYSA-N
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Description

Acetic acid;7-methoxyphenanthren-2-ol is a chemical compound with the molecular formula C16H14O3 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains both acetic acid and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;7-methoxyphenanthren-2-ol typically involves the functionalization of phenanthrene derivatives. One common method is the Friedel-Crafts acylation of 7-methoxyphenanthrene with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;7-methoxyphenanthren-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the phenanthrene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Acetic acid;7-methoxyphenanthren-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;7-methoxyphenanthren-2-ol involves its interaction with various molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The phenanthrene core can intercalate with DNA, potentially leading to anticancer effects. Additionally, the acetic acid moiety can enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene: The parent compound, lacking the methoxy and acetic acid groups.

    7-Methoxyphenanthrene: Similar structure but without the acetic acid group.

    Phenanthrene-2-ol: Lacks the methoxy group but contains the hydroxyl group.

Uniqueness

Acetic acid;7-methoxyphenanthren-2-ol is unique due to the presence of both methoxy and acetic acid functional groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential biological activities compared to its simpler analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

62672-60-0

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

acetic acid;7-methoxyphenanthren-2-ol

InChI

InChI=1S/C15H12O2.C2H4O2/c1-17-13-5-7-15-11(9-13)3-2-10-8-12(16)4-6-14(10)15;1-2(3)4/h2-9,16H,1H3;1H3,(H,3,4)

InChI Key

NNUBQDFROIHKDP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.COC1=CC2=C(C=C1)C3=C(C=C2)C=C(C=C3)O

Origin of Product

United States

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